(S)-5-Oxopyrrolidine-2-carboxamide
Overview
Description
(S)-5-Oxopyrrolidine-2-carboxamide (S-5-Oxo-PCA) is an organic compound that has been widely studied for its potential applications in scientific research and laboratory experiments. It is a cyclic amide of pyrrolidine, a five-membered heterocyclic compound with a ketone group at the fifth position of the ring. S-5-Oxo-PCA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-viral, and anti-cancer activities. Additionally, it has been studied for its potential use in drug delivery and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Synthesis Methods
One-Pot Synthesis
A one-pot base-mediated synthesis method has been developed using Baylis–Hillman bromides, primary amines, isocyanides, and arylglyoxals, producing 5-oxopyrrolidine-2-carboxamides via a tandem Ugi condensation and intramolecular substitution at room temperature (Zeng, Wang, Wu, & Ding, 2013).
Solution-Phase Combinatorial Synthesis
A study on solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides used di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride, derived from (S)-pyroglutamic acid, as a key intermediate. The study explored various acylation and amidation reactions (Malavašič et al., 2007).
Structural and Conformational Analysis
- Crystal Structure and Molecular Conformation: The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a potential antineoplastic agent, were studied using X-ray analysis and AM1 molecular orbital methods. This study contributes to understanding the structural properties relevant to pharmaceutical research (Banerjee et al., 2002).
Biological Applications
Antiepileptic Activity
Research into 4-substituted pyrrolidone butanamides, related to (S)-5-oxopyrrolidine-2-carboxamide, demonstrated significant antiepileptic activity. The study identified key structural elements essential for the antiepileptic properties of these compounds (Kenda et al., 2004).
Antioxidant Activity
A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for antioxidant activity. Some compounds showed potent antioxidant effects, surpassing even known antioxidants like ascorbic acid, highlighting potential therapeutic applications (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activity
Novel 5-oxopyrrolidine derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. Certain derivatives exhibited significant anticancer activity against A549 cells and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
properties
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIHPRRFBCVBZ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332159 | |
Record name | L-Pyroglutamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16395-57-6 | |
Record name | L-Pyroglutamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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